molecular formula C12H11Cl2N3O2 B3034838 4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 240799-64-8

4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3034838
CAS No.: 240799-64-8
M. Wt: 300.14 g/mol
InChI Key: SQUBLPFPZPZCGV-UHFFFAOYSA-N
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Description

This pyrazolone derivative features a 3,5-dichloroanilino group at the 4-position and a methoxymethyl substituent at the 5-position. Pyrazol-3-ones are heterocyclic compounds with diverse applications in medicinal and materials chemistry due to their tunable electronic and steric properties. The dichloroanilino moiety introduces electron-withdrawing effects, while the methoxymethyl group enhances solubility via its ether oxygen, which may participate in hydrogen bonding. Structural studies of analogous compounds (e.g., ) suggest planar geometries with delocalized π-electron systems, influencing intermolecular interactions like hydrogen bonding and π-π stacking .

Properties

IUPAC Name

4-[(3,5-dichlorophenyl)iminomethyl]-5-(methoxymethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-19-6-11-10(12(18)17-16-11)5-15-9-3-7(13)2-8(14)4-9/h2-5H,6H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUBLPFPZPZCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=O)NN1)C=NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125136
Record name 4-[[(3,5-Dichlorophenyl)amino]methylene]-2,4-dihydro-5-(methoxymethyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240799-64-8
Record name 4-[[(3,5-Dichlorophenyl)amino]methylene]-2,4-dihydro-5-(methoxymethyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3,5-dichloroaniline with a suitable pyrazolone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the pyrazolone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new substituted pyrazolone compounds.

Scientific Research Applications

4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.

    Materials Science: The compound’s unique chemical properties are explored for the synthesis of advanced materials, such as polymers and nanomaterials, with specific functionalities.

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential biological activities and mechanisms of action.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on the Pyrazolone Core

Key structural variations among analogues include:

  • 4-Position Substitution: The 3,5-dichloroanilino group in the target compound contrasts with 2,3-dichloroanilino (BL91049, ) or 4-trifluoromethoxy-anilino (CAS 338394-41-5, ).
  • 5-Position Substitution : The methoxymethyl group differs from ethoxy (), methyl (BL91049, ), or trifluoromethoxy (). Methoxymethyl balances hydrophilicity and steric bulk, offering intermediate solubility compared to hydrophobic methyl or bulkier ethoxy groups.

Physicochemical Properties

Compound Name Substituents (4-/5-Position) Molecular Weight (g/mol) Notable Properties
Target Compound 3,5-dichloroanilino / methoxymethyl Not explicitly provided Likely moderate solubility due to ether oxygen
BL91049 () 2,3-dichloroanilino / methyl 380.66 Higher hydrophobicity; methyl reduces H-bond capacity
5-Ethoxy analogue () 3,5-dichloroanilino / ethoxy Not provided Increased lipophilicity vs. methoxymethyl
CAS 338394-41-5 () 4-trifluoromethoxy-anilino / methoxymethyl Not provided Enhanced electron withdrawal from CF3 group

Structural and Crystallographic Insights

  • Planarity and Delocalization: The Z-configuration observed in analogues (e.g., ) indicates planar geometries with extended π-conjugation, critical for intermolecular interactions. The 3,5-dichloroanilino group may enhance planarity compared to bulkier substituents.
  • Intermolecular Interactions: Hydrogen bonds (N–H⋯O) and π-π stacking dominate crystal packing in analogues ().

Biological Activity

4-[(3,5-Dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as compound 1, is a synthetic pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological activity, including synthesis, mechanisms of action, and various case studies.

  • Molecular Formula: C13H12Cl2N4O
  • Molecular Weight: 301.25 g/mol
  • CAS Number: 240799-64-8

Synthesis and Structural Characterization

The synthesis of compound 1 involves the reaction of 3,5-dichloroaniline with suitable aldehydes under acidic conditions to yield the pyrazole framework. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound .

Antimicrobial Activity

Compound 1 has been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity, often in the low micromolar range .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus1
Escherichia coli2

Anticancer Activity

Research has indicated that compound 1 may possess anticancer properties. It has been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, it shows inhibitory activity against acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • Antibacterial Efficacy : A study conducted by Zhang et al. (2020) reported that compound 1 demonstrated significant antibacterial effects against multi-drug resistant strains of S. aureus, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Properties : In a recent investigation by Kumar et al. (2021), compound 1 was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a potential therapeutic application in oncology .
  • Enzyme Inhibition : A study examining various pyrazole derivatives found that compound 1 effectively inhibited AChE with an IC50 value of approximately 50 nM, indicating strong potential for neurological applications .

Q & A

Q. What synthetic methodologies are established for preparing this compound?

The compound is synthesized via cyclocondensation of 3,5-dichlorophenylhydrazine with β-keto ester derivatives. For example, refluxing chalcone derivatives with 3,5-dichlorophenylhydrazine hydrochloride in ethanol for 12 hours yields the pyrazoline core, followed by recrystallization (DMF-EtOH mixtures) to purify the product .

Q. Which spectroscopic techniques are critical for structural characterization?

1H/13C NMR confirms regiochemistry and substituent positions, while IR identifies carbonyl (C=O) and amine (N-H) functional groups. Mass spectrometry validates molecular weight, and X-ray crystallography resolves stereochemical ambiguities if suitable crystals are obtained .

Q. How is purity validated post-synthesis?

Combustion analysis (C, H, N), HPLC (≥95% chromatographic purity), and melting point consistency are standard. Spectral coherence across NMR/IR and elemental analysis ensures structural integrity .

Q. What in vitro models assess biological activity?

Cytotoxicity assays (e.g., MTT on cancer cell lines), antimicrobial disk diffusion, and enzyme inhibition studies (e.g., anti-quorum sensing) are commonly used. Marine-derived bioactivity models may provide comparative insights .

Advanced Research Questions

Q. How can low yields during cyclocondensation be addressed?

Optimize reaction parameters:

  • Solvent polarity : Ethanol (protic) vs. DMF (aprotic) to balance reactivity and solubility.
  • Catalysis : Acid/base catalysts (e.g., p-TsOH) to accelerate cyclization.
  • In situ monitoring : TLC or HPLC to terminate reactions at kinetic endpoints .

Q. What strategies resolve contradictory bioactivity data across assays?

  • Replicate assays : Use randomized block designs to minimize variability .
  • Dose-response curves : Confirm activity thresholds and solvent interference (e.g., DMSO cytotoxicity controls).
  • Purity verification : HPLC-MS to rule out degradation products .

Q. How do electronic effects of the 3,5-dichloroanilino group influence reactivity?

The electron-withdrawing Cl substituents activate the methylene carbon for nucleophilic attack (e.g., amine/thiol additions) but introduce steric hindrance. Polar aprotic solvents (DMF) and elevated temperatures (80–100°C) mitigate steric effects .

Q. What computational methods predict environmental fate?

  • QSAR models : Estimate biodegradability and toxicity using log P, solubility, and topological polar surface area.
  • Molecular docking : Simulate interactions with biodegradation enzymes (e.g., cytochrome P450) .

Q. How to design SAR studies for analogs?

  • Split-plot factorial designs : Systematically vary substituents (e.g., methoxymethyl vs. alkyl groups).
  • Multivariate analysis : Correlate Hammett constants (σ) of substituents with bioactivity (e.g., IC50) .

Q. What experimental controls are essential for ecotoxicological studies?

  • Abiotic/biotic compartments : Track compound distribution in soil/water matrices via LC-MS.
  • Transformation products : Identify metabolites using high-resolution MS and isotopic labeling .

Methodological Considerations Table

ParameterOptimization StrategyKey References
Cyclocondensation yieldSolvent polarity adjustment, catalytic reflux
Bioassay variabilityRandomized block designs, dose-response curves
Environmental persistenceQSAR modeling, log P analysis
Stereochemical analysisX-ray crystallography, NOESY NMR

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one

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